Cas no 4887-90-5 (6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole)
6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole,5-methyl-2-(1-methylethyl)-(9CI)
- 1H-Benzimidazole,6-methyl-2-(1-methylethyl)-
- 2-Isopropyl-6-methyl-1H-benzo[d]imidazole
- AKOS027408159
- DTXSID401262580
- 6-Methyl-2-(1-methylethyl)-1H-benzimidazole
- 2-Isopropyl-5-methyl-1H-benzimidazole
- 6-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole
- AKOS002792563
- SCHEMBL890080
- 4887-90-5
- 6-methyl-2-propan-2-yl-1H-benzimidazole
- 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole
-
- Inchi: 1S/C11H14N2/c1-7(2)11-12-9-5-4-8(3)6-10(9)13-11/h4-7H,1-3H3,(H,12,13)
- InChI Key: UIWLBRHMNCNWQH-UHFFFAOYSA-N
- SMILES: N1C2C=C(C)C=CC=2N=C1C(C)C
Computed Properties
- Exact Mass: 174.115698455g/mol
- Monoisotopic Mass: 174.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 28.7Ų
6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M279351-100mg |
6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole |
4887-90-5 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M279351-500mg |
6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole |
4887-90-5 | 500mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M279351-1g |
6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole |
4887-90-5 | 1g |
$ 365.00 | 2022-06-04 |
6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole
Introduction to 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS No. 4887-90-5) and Its Emerging Applications in Chemical Biology
6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole, identified by the chemical identifier CAS No. 4887-90-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This benzodiazole derivative, characterized by a methyl group at the 6-position and an isopropyl substituent at the 2-position, exhibits promising characteristics that make it a valuable candidate for further research and development.
The benzodiazole scaffold is well-known for its role in pharmacology, particularly in the development of anxiolytic, sedative, and anticonvulsant agents. The structural modifications in 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole introduce new pharmacophores that may enhance or alter its biological effects compared to classical benzodiazoles. The presence of the isopropyl group at the 2-position introduces steric hindrance, which can influence receptor binding affinity and selectivity, while the methyl group at the 6-position may modulate metabolic stability and bioavailability.
Recent studies have highlighted the potential of 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole as a lead compound for drug discovery. Its molecular structure suggests interactions with various biological targets, including GABA receptors, which are crucial for regulating neuronal excitability. This has opened up avenues for exploring its therapeutic potential in conditions such as anxiety disorders, epilepsy, and neurodegenerative diseases.
One of the most compelling aspects of 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis routes, allowing researchers to easily modify its structure for optimization purposes. This flexibility has enabled the exploration of a wide range of analogs with varying substituents to identify more potent and selective derivatives.
The pharmacokinetic properties of 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole are also of great interest. Preliminary in vitro studies suggest that it may exhibit favorable metabolic profiles, with potential for oral bioavailability and reduced susceptibility to cytochrome P450-mediated degradation. These characteristics are critical for developing drugs that can be administered conveniently to patients.
In addition to its pharmacological potential, 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole has shown promise in preclinical models as a tool compound for studying neural signaling pathways. Its ability to modulate GABAergic transmission makes it a useful probe for understanding the mechanisms underlying various neurological disorders. Researchers are leveraging this compound to develop novel therapeutic strategies targeting aberrant neuronal activity.
The synthesis and characterization of 6-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole have been refined through advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry. These methods have provided detailed insights into its molecular structure and dynamics, which are essential for rational drug design. High-resolution crystallographic studies have also been conducted to elucidate its binding interactions with biological targets at an atomic level.
The development of computational models has further accelerated the research on 6-Methyl-2-(propan-2-y l)-1H -1 ,3 -benzodiazole . Molecular docking simulations have been used to predict its binding affinity to various protein targets, helping researchers identify optimal analogs with enhanced potency and selectivity. These computational approaches complement experimental efforts by providing rapid screening of large libraries of compounds.
Emerging research also suggests that 6-Methyl - 2 - ( propan - 2 - yl ) - 1 H - 1 ,3 -benzodiazole may have applications beyond traditional pharmacological uses. Its unique chemical properties make it a candidate for developing novel materials with specialized functions, such as ligands for metal ion sequestration or components in organic electronic devices. The versatility of this compound underscores its significance in interdisciplinary research.
The future direction of research on 6-Methyl - 2 - ( propan - 2 - yl ) - 1 H - 1 ,3 -benzodiazole includes exploring its role in translational medicine. By investigating its effects in animal models and human cell lines, researchers aim to validate its therapeutic potential and identify suitable indications for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive progress in this area.
In conclusion,6-Methyl - 2 -( propan - 2 - yl ) - 1 H - 1 ,3 benzodiazole ( CAS No .4887905) represents a promising compound with diverse applications in chemical biology and drug discovery . Its unique structural features , synthetic accessibility ,and favorable pharmacokinetic properties make it an attractive candidate for further exploration . As research continues to uncover new insights into its biological activities ,this compound is poised to play a significant role in addressing unmet medical needs.
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